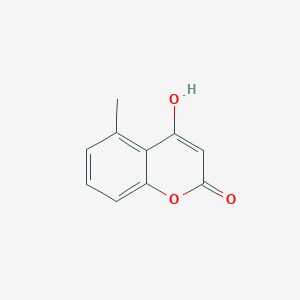

4-Hydroxy-5-methylcoumarin

Description

Contextualization within the Coumarin (B35378) Class of Organic Compounds

Coumarins are a significant class of benzopyran-2-one compounds, widely distributed in the plant kingdom and known for their diverse biological activities. researchgate.net Structurally, they consist of a benzene (B151609) ring fused to an α-pyrone ring. While many coumarins are derived from the shikimate pathway, 4-Hydroxy-5-methylcoumarin is a notable exception. nih.govarabjchem.org Research has indicated that 5-methylcoumarins, including the 4-hydroxy derivative, are biosynthesized via the acetate-malonate pathway. nih.govarabjchem.org This alternative biosynthetic origin, proceeding through a pentaketide (B10854585) intermediate, distinguishes it from the majority of coumarins and is a key area of academic investigation. researchgate.net

The 4-hydroxy substitution on the coumarin scaffold is particularly significant as it is a common feature in many biologically active coumarins. This functional group can influence the molecule's electronic properties and its ability to interact with biological targets. researchgate.net

Historical Perspectives and Significance in Natural Product Chemistry

Historically, coumarins have been isolated from a wide variety of plants and have been utilized in traditional medicine, perfumes, and as food additives. The study of natural products has been instrumental in identifying novel coumarin structures with potential therapeutic value.

This compound, while considered a rare coumarin, has been identified in several plant species. Notably, it is found in the genus Gerbera, particularly in Gerbera hybrida and Gerbera piloselloides, where it is believed to play a role in the plant's defense mechanisms against herbivores and pathogens. nih.govfrontiersin.org Its presence has also been reported in the roots of Diospyros kaki (Persimmon) and Diospyros kaki var. sylvestris. The isolation of this compound and its derivatives from these natural sources continues to be an active area of research in phytochemistry. frontiersin.org

The compound often occurs in nature as a glycoside, such as 5-methylcoumarin-4-β-glucoside, which has been isolated from Mutisia orbignyana and Vernonia glaberrima. scielo.org.bofugus-ijsgs.com.ng The study of these natural derivatives provides insights into the plant's metabolic pathways and the potential for enzymatic or chemical conversion to the aglycone form, this compound. fugus-ijsgs.com.ngresearchgate.net

Overview of Research Trajectories for this compound

Current academic research on this compound is multifaceted, exploring its biosynthesis, chemical synthesis, and the biological activities of its derivatives.

Biosynthesis: A primary research focus is the elucidation of the biosynthetic pathway of this compound in plants like Gerbera hybrida. Studies have identified that two polyketide synthases, G2PS2 and G2PS3, are essential for its formation. nih.gov These enzymes are responsible for the synthesis of 4,7-dihydroxy-5-methylcoumarin (B8622344), a likely precursor to this compound. nih.govfrontiersin.org Understanding this pathway at a molecular level could enable biotechnological production of this and related compounds.

Chemical Synthesis and Derivatives: The synthesis of this compound and its derivatives is another significant area of investigation. One reported method involves the alkali hydrolysis of its naturally occurring glucoside, 5-methylcoumarin-4-β-glucoside. fugus-ijsgs.com.ngresearchgate.net Researchers are also actively synthesizing novel derivatives by modifying the core structure of this compound to explore structure-activity relationships. These synthetic efforts aim to create new compounds with enhanced or novel biological properties.

Biological Activities of Derivatives: While research on the biological activities of this compound itself is ongoing, numerous studies have investigated the pharmacological potential of its derivatives. These derivatives have shown a range of in vitro activities, including antiproliferative effects against various cancer cell lines. arabjchem.org For instance, certain monoterpene-substituted 5-methylcoumarins have demonstrated notable activity against human cancer cells. arabjchem.org This has spurred further research into the design and synthesis of new derivatives with potential therapeutic applications.

Data on this compound and Its Derivatives

The following tables provide a summary of key data related to this compound and the biological activities of some of its derivatives based on available academic research.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| CAS Number | 24631-87-6 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | Data for the parent compound is not readily available. The related compound, 4-hydroxy-6-methylcoumarin, has a melting point of 258-262°C. thermofisher.com |

| ¹H NMR (DMSO-d₆, ppm) | Data for the parent compound is not readily available. For the related 5-methylcoumarin-4-β-glucoside, characteristic aromatic proton signals appear at δ 7.14 (d), 7.22 (d), and 7.49 (dd), with the methyl group at δ 2.69 (s) and H-3 at δ 5.97 (s). scielo.org.bo |

| ¹³C NMR (DMSO-d₆, ppm) | Data for the parent compound is not readily available. For the related 5-methylcoumarin-4-β-glucoside, key signals are observed at δ 166.6 (C-4), 161.3 (C-2), and 23.2 (C-9, methyl carbon). scielo.org.bo |

| IR (cm⁻¹) | Data for the parent compound is not readily available. Related 4-hydroxycoumarin (B602359) derivatives show characteristic peaks for -OH, C=O (lactone), and C=C (aromatic) stretching. researchgate.net |

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Cell Line/Assay | Observed In Vitro Activity (IC₅₀) |

| Monoterpene-fused 5-methylcoumarins | Human breast (MCF-7), cervical (HeLa), and ovarian (A2780) cancer cell lines | Centrapalus coumarin F showed IC₅₀ values of 6.59 µM (MCF-7), 2.28 µM (HeLa), and 15.41 µM (A2780). arabjchem.org |

| Coumarin-pyrazole carboxamides | Escherichia coli and Salmonella typhi | One derivative showed considerable inhibitory activity against E. coli compared to ciprofloxacin, and another exhibited excellent activity against S. typhi. fluorochem.co.uk |

| O-prenylated coumarins | HeLa cervical cancer cells | Most tested compounds exhibited selective toxicity on HeLa cells with IC₅₀ values between 136.4 ± 1.90 μM and 172.2 ± 1.80 μM after 24 hours. fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMVRLBDQDWGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Natural Occurrence of 4 Hydroxy 5 Methylcoumarin

Elucidation of Acetate-Malonate Pathway in 5-Methylcoumarin (B11918504) Biosynthesis

Unlike the majority of coumarins, which are typically derived from the phenylpropanoid pathway, 5-methylcoumarins, including 4-hydroxy-5-methylcoumarin, are synthesized via the acetate-malonate pathway. researchgate.netarabjchem.orgu-szeged.hu This alternative route has been confirmed through precursor feeding studies, which have demonstrated that the backbone of these molecules is constructed from acetate (B1210297) units. arabjchem.org The biosynthesis of this compound specifically involves the condensation of one acetyl-CoA molecule with four malonyl-CoA molecules, a process characteristic of polyketide synthesis. researchgate.netnih.gov This pentaketide (B10854585) origin sets it apart from more common coumarins and highlights the diverse biosynthetic strategies employed by plants to generate chemical diversity. nih.gov

Genetic and Enzymatic Determinants in Plant Systems

The ornamental plant Gerbera hybrida has emerged as a key model organism for studying the biosynthesis of this compound. researchgate.netnih.gov Research into this plant has led to the identification of specific genes and enzymes that are crucial for the production of this compound.

Identification and Function of Associated Reductase Enzymes

The formation of 4,7-dihydroxy-5-methylcoumarin (B8622344) in heterologous systems points to the necessity of a reductase enzyme to convert this precursor into the final this compound in Gerbera hybrida. researchgate.netnih.govfrontiersin.orgebi.ac.uk This final reduction step is a crucial part of the biosynthetic pathway that is still under investigation. helsinki.fi

Transcriptome analysis of Gerbera has identified several candidate genes that may encode this missing reductase. helsinki.fi These potential tailoring enzymes, which show correlated expression with G2PS2 and G2PS3, include GERBERA REDUCTASE 1 (GRED1), GRED2, and three genes designated as GERBERA CINNAMOYL COA REDUCTASE 1-LIKE (GCCR1L1, GCCR1L2, and GCCR1L3). helsinki.fi These enzymes are part of the NADPH-dependent short-chain dehydrogenases/reductases superfamily. helsinki.fi

Interestingly, GRED1 and GRED2 have been shown to be involved in the biosynthesis of other major polyketide-derived metabolites in Gerbera, namely parasorboside (B1228848) and gerberin, where they catalyze a similar reduction of a ketone group. helsinki.fi This makes them strong candidates for the final reductive step in this compound biosynthesis. helsinki.fi

Precursor Incorporation Studies and Metabolic Flux Analysis

Precursor feeding studies using radiolabeled compounds have been instrumental in confirming the acetate-malonate pathway for 5-methylcoumarin biosynthesis. arabjchem.org These experiments have provided direct evidence that acetate units are the fundamental building blocks for this class of compounds. arabjchem.org While detailed metabolic flux analysis specifically for this compound biosynthesis is not extensively documented in the provided context, the identification of the key biosynthetic genes and enzymes lays the groundwork for such studies. researchgate.net Understanding the flow of metabolites through this pathway will be crucial for any future efforts to engineer the production of this compound in microbial or plant systems for potential applications.

**Table 1: Key Enzymes in this compound Biosynthesis in *Gerbera hybrida***

| Enzyme | Gene | Enzyme Class | Function | Tissue Expression |

|---|---|---|---|---|

| Gerbera 2-Pyrone Synthase 2 | G2PS2 | Type III Polyketide Synthase | Catalyzes the formation of the pentaketide precursor of this compound. researchgate.netnih.govfrontiersin.org | Leaf blade and inflorescences. researchgate.netnih.govebi.ac.uk |

| Gerbera 2-Pyrone Synthase 3 | G2PS3 | Type III Polyketide Synthase | Catalyzes the formation of the pentaketide precursor of this compound. researchgate.netnih.govfrontiersin.org | Roots. researchgate.netnih.govebi.ac.uk |

| Gerbera Reductase 1 | GRED1 | NADPH-dependent short-chain dehydrogenase/reductase | Putative reductase for the final step of biosynthesis. helsinki.fi | Correlated with G2PS2 and G2PS3. helsinki.fi |

| Gerbera Reductase 2 | GRED2 | NADPH-dependent short-chain dehydrogenase/reductase | Putative reductase for the final step of biosynthesis. helsinki.fi | Correlated with G2PS2 and G2PS3. helsinki.fi |

| Gerbera Cinnamoyl-CoA Reductase 1-Like 1, 2, 3 | GCCR1L1, GCCR1L2, GCCR1L3 | NADPH-dependent short-chain dehydrogenase/reductase | Putative reductases for the final step of biosynthesis. helsinki.fi | Correlated with G2PS2 and G2PS3. helsinki.fi |

Synthetic Methodologies for 4 Hydroxy 5 Methylcoumarin and Its Analogues

Established Synthetic Routes for 4-Hydroxycoumarin (B602359) Scaffolds

The synthesis of the 4-hydroxycoumarin framework, the structural backbone of the target compound, is well-established in organic chemistry. These methods are crucial as they can often be adapted to produce a wide array of substituted analogues, including 4-Hydroxy-5-methylcoumarin.

Condensation Reactions

Condensation reactions are a cornerstone of coumarin (B35378) synthesis, involving the formation of carbon-carbon and carbon-oxygen bonds to construct the heterocyclic ring system. Several classical and modern named reactions are employed for this purpose.

Pechmann Condensation : This is one of the most direct and widely used methods for synthesizing coumarins. wikipedia.orgnih.govmdpi.com It involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.org The mechanism typically begins with a transesterification, followed by an intramolecular ring closure similar to a Friedel-Crafts acylation, and concludes with dehydration to form the coumarin ring. wikipedia.org A variety of acid catalysts can be used, including sulfuric acid, phosphorus pentoxide, and various Lewis acids. mdpi.comresearchgate.net For highly activated phenols like resorcinol, the reaction can proceed under much milder conditions. wikipedia.org

Knoevenagel Condensation : The Knoevenagel condensation is another fundamental C=C bond-forming reaction utilized in coumarin synthesis. nih.gov The reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). nih.govsciensage.infonih.gov For the synthesis of 3-substituted coumarins, the reaction between a 2-hydroxybenzaldehyde and a 1,3-dicarbonyl compound is a common strategy. nih.gov

Wittig Reaction : The Wittig reaction provides a versatile route to coumarins, particularly for creating 3,4-unsubstituted derivatives. ijcce.ac.ir The synthesis can be achieved through an intramolecular Wittig reaction of substituted 2-formylphenyl esters. rsc.org Another approach involves the reaction of o-hydroxybenzaldehydes with suitable Wittig reagents, such as ethoxycarbonyl triphenylphosphorane, although this can sometimes require harsh conditions like refluxing in high-boiling solvents for extended periods. ijcce.ac.ir More recent modifications aim to create milder, one-pot procedures. sciensage.infoijcce.ac.ir

Suzuki Coupling : The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of coumarin derivatives, especially for introducing aryl or heteroaryl substituents onto the coumarin scaffold. derpharmachemica.commdpi.comresearchgate.net This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organic halide or pseudohalide. derpharmachemica.comtandfonline.com In the context of coumarin synthesis, a pre-formed halogenated coumarin (e.g., a 3-chlorocoumarin (B1582633) or a 6-bromocoumarin) can be coupled with various arylboronic acids to generate 3-aryl or 6-aryl coumarin derivatives. mdpi.comresearchgate.net

Table 1: Overview of Condensation Reactions for 4-Hydroxycoumarin Scaffolds

| Reaction Name | Typical Reactants | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Pechmann Condensation | Phenol + β-Ketoester | Acid catalyst (e.g., H₂SO₄, AlCl₃) | Direct, one-pot synthesis of the coumarin ring. wikipedia.orgmdpi.com |

| Knoevenagel Condensation | 2-Hydroxybenzaldehyde + Active Methylene Compound | Base catalyst (e.g., Piperidine) | Forms a C=C bond, leading to 3-substituted coumarins. sciensage.infonih.gov |

| Wittig Reaction | o-Hydroxybenzaldehyde + Phosphorus Ylide | Often involves intramolecular cyclization | Useful for 3,4-unsubstituted coumarins. ijcce.ac.irrsc.org |

| Suzuki Coupling | Halogenated Coumarin + Arylboronic Acid | Palladium catalyst (e.g., Pd(OAc)₂) + Base | Introduces aryl groups onto the coumarin core. derpharmachemica.commdpi.com |

Deacylation and Decarboxylation Strategies

Deacylation : 4-Hydroxycoumarin can be prepared via the deacylation of 3-acetyl-4-hydroxycoumarin. This reaction is typically catalyzed by an acid, such as hydrochloric acid (HCl), to remove the acetyl group from the C-3 position, yielding the parent 4-hydroxycoumarin in high yield. sciepub.com

Decarboxylation : Another route begins with 3-carbethoxy-4-hydroxycoumarin. This precursor undergoes acid-catalyzed hydrolysis to cleave the ester group, followed by decarboxylation to remove the resulting carboxylic acid group, ultimately forming 4-hydroxycoumarin. sciepub.com The decarboxylation of coumarin-3-carboxylic acids is a recognized synthetic strategy for accessing various C-3 unsubstituted coumarins. mdpi.comresearchgate.netias.ac.in

Targeted Synthesis of this compound

While general methods provide the foundation, the specific synthesis of this compound requires strategies that precisely control the substitution pattern on the aromatic ring.

Strategies Utilizing 5-Methyl-substituted Precursors

A logical and common approach to synthesizing substituted coumarins is to employ a starting material that already contains the desired substituent. For this compound, this involves using a 5-methyl-substituted precursor in one of the established condensation reactions. For example, a Pechmann condensation could theoretically be performed using 3-methylphenol and a suitable malonic acid derivative. The regioselectivity of the cyclization would be a critical factor in determining the success of such an approach.

Biomimetic Synthetic Approaches

Biomimetic synthesis seeks to replicate nature's enzymatic pathways in a laboratory setting. The biosynthesis of this compound (HMC) in the ornamental plant Gerbera hybrida offers a unique template for such an approach. Unlike most coumarins, which are derived from the shikimate pathway, 5-methylcoumarins are believed to originate from the acetate-malonate pathway. nih.gov Research has identified that two specific chalcone (B49325) synthase-like polyketide synthases, G2PS2 and G2PS3, are essential for the biosynthesis of HMC in gerbera. nih.gov A complete biomimetic synthesis would likely involve these enzymes or chemical mimics thereof, along with a reductase, which is also believed to be required to complete the natural pathway. nih.gov Heterologous expression of the G2PS2 or G2PS3 genes in tobacco has been shown to lead to the formation of 4,7-dihydroxy-5-methylcoumarin (B8622344), an apparent precursor to HMC. nih.gov

Alkali Hydrolysis of Glycosylated Precursors

A targeted synthesis can be achieved by liberating the desired molecule from a naturally occurring, more complex precursor. The leaves of the plant Vernonia glaberrima are a rich source of 5-methylcoumarin-4β-glucoside. researchgate.netresearchgate.net This glycosylated compound can serve as a direct precursor to this compound through a straightforward hydrolysis reaction.

The process involves the alkali hydrolysis of the isolated 5-methylcoumarin-4β-glucoside. researchgate.net This reaction cleaves the glycosidic bond, releasing the aglycone, this compound. The reaction conditions for this transformation have been optimized, with studies showing that the highest yield is achieved under specific parameters. researchgate.net

Table 2: Optimized Conditions for Alkali Hydrolysis of 5-methylcoumarin-4β-glucoside researchgate.net

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| NaOH Concentration | 1M |

| Reaction Time | 1 hour |

| Resulting Yield | 17% |

This method provides a direct route to the target compound from a renewable, natural source, highlighting the intersection of natural product chemistry and synthetic organic chemistry. researchgate.net

Advanced Chemical Transformations and Functionalization

C-Acylation and O-Acylation Reactions

The acylation of 4-hydroxycoumarin and its derivatives is a well-established method for functionalization, which can occur at two primary sites: the carbon at the 3-position (C-acylation) or the oxygen of the hydroxyl group at the 4-position (O-acylation). sciepub.com The regioselectivity of this reaction is influenced by the reaction conditions, including the choice of base, solvent, and acylating agent. sciepub.com

In a basic medium, the hydroxyl group is deprotonated to form a phenoxide anion. This anion exists in equilibrium with its mesomeric carbanion form, where the negative charge is localized on the C3 carbon. sciepub.com This dual nucleophilicity allows for selective acylation. Generally, hard nucleophiles tend to attack the oxygen atom, while softer nucleophiles favor the carbon atom at position 3. arabjchem.org

C-Acylation: This reaction leads to the formation of 3-acyl-4-hydroxycoumarins, which are important intermediates in the synthesis of various heterocyclic compounds. The direct acetylation of 4-hydroxycoumarin at the C3 position can be achieved using acetyl chloride with a catalyst like pyridine or piperidine. arabjchem.org Another effective method involves using long-chain acid chlorides in the presence of piperidine, often facilitated by ultrasound, to achieve quantitative C-acylation. sciepub.com

O-Acylation: This process yields 4-acyloxycoumarins. O-acylation is typically achieved by reacting 4-hydroxycoumarin with acyl chlorides or acid anhydrides in the presence of bases like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). arabjchem.org It is also possible to achieve O-acylation under solvent-free microwave conditions. sciepub.com Interestingly, a synthetic pathway has been developed to convert O-acylation products back to C-acylation products. The initially formed 4-coumarinyl carboxylate can be treated with potassium cyanide, which facilitates the migration of the acyl group from the oxygen to the C3 carbon. sciepub.com

The table below summarizes various acylation reactions performed on the parent 4-hydroxycoumarin scaffold, which are illustrative of the reactivity expected for this compound.

| Acylating Agent | Catalyst/Base | Solvent | Product Type | Yield (%) |

| Acetyl Chloride | Pyridine/Piperidine | - | C-Acylation | - |

| 10-Undecenoyl Chloride | Piperidine | Pyridine | C-Acylation | - |

| Various Acyl Chlorides | Triethylamine/DMAP | - | O-Acylation | - |

| Acid Halides | NaOH | Solvent-free (Microwave) | O-Acylation | - |

| Acid Chloride | Triethylamine | Methylene Chloride | O-Acylation | - |

| O-Acyl Derivative | Potassium Cyanide | - | C-Acylation | Good |

Data derived from studies on 4-hydroxycoumarin.

Ring-Opening Reactions with Activated Heterocycles (e.g., Aziridines)

The nucleophilic character of the 4-hydroxycoumarin anion makes it a suitable agent for the ring-opening of strained heterocyclic systems like aziridines. Aziridines, particularly those "activated" by an electron-withdrawing group on the nitrogen atom (e.g., sulfonyl or acyl groups), are susceptible to nucleophilic attack, which alleviates their inherent ring strain. nih.gov This reaction provides a direct route to novel aminoethylated coumarin derivatives.

The reaction is typically initiated by forming the coumarin anion using a base such as sodium methoxide (B1231860) (NaOCH₃) or potassium carbonate (K₂CO₃) in an appropriate solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). nih.gov The generated nucleophile then attacks one of the carbon atoms of the aziridine (B145994) ring in an Sₙ2-type reaction, leading to the opening of the three-membered ring. nih.govnih.gov The regioselectivity of the attack is often directed towards the less sterically hindered carbon of the aziridine ring. nih.gov

This synthetic strategy has been successfully applied to both 4-hydroxycoumarin and 7-hydroxycoumarin, yielding a series of amidoethylated products. nih.gov Although specific studies on this compound are not prevalent, its nucleophilic anion is expected to react with activated aziridines in a similar fashion, providing a valuable method for introducing nitrogen-containing side chains at the 4-position. This reaction expands the synthetic utility of 4-hydroxycoumarin analogues for creating complex molecules. nih.gov

The general scheme for this transformation is presented below:

Reaction Scheme: Ring-Opening of an N-Activated Aziridine with a 4-Hydroxycoumarin Analogue

Where R' is a substituent on the aziridine ring and EWG is an electron-withdrawing group.

Derivatization via Esterification and Amidation

Further functionalization of the this compound core can be readily achieved through esterification and amidation reactions, which typically target the hydroxyl group or derivatives thereof.

Esterification: The hydroxyl group at the C4 position can be converted into an ester. This is a common derivatization strategy, often achieved by reaction with alkyl halides in the presence of a base. For instance, refluxing 4-hydroxycoumarin with methyl bromoacetate (B1195939) in anhydrous acetone with anhydrous potassium carbonate yields the corresponding methyl 2-(coumarin-4-yloxy)acetate. This reaction introduces an ester functionality tethered to the coumarin core via an ether linkage.

Amidation: While direct amidation of the 4-hydroxyl group is not typical, amide functionalities can be introduced by first creating a carboxylic acid or ester derivative. For example, the methyl ester derivative mentioned above can be converted into a hydrazide (an amide derivative) by reacting it with hydrazine (B178648) hydrate. This two-step process of esterification followed by reaction with a nitrogen nucleophile is a versatile method for introducing amide-like linkages. Furthermore, coumarin derivatives bearing a carboxylic acid group can be coupled with various amines and diamines using peptide coupling reagents like PyBOP to form amide dimers and other complex structures. nih.gov

These derivatization reactions are crucial for modifying the physicochemical properties of the coumarin molecule and for building more complex structures for various applications.

The table below provides an example of this two-step derivatization starting from the parent 4-hydroxycoumarin.

| Step | Reagent(s) | Product | Yield (%) |

| 1. Esterification | Methyl bromoacetate, K₂CO₃ | Methyl 2-(coumarin-4-yloxy)acetate | - |

| 2. Amidation (Hydrazide formation) | Hydrazine Hydrate | 2-(Coumarin-4-yloxy)acetohydrazide | Good |

Data derived from studies on 4-hydroxycoumarin.

Structural Diversity and Analogues of 4 Hydroxy 5 Methylcoumarin in Research

Design and Synthesis of Substituted 4-Hydroxy-5-methylcoumarin Derivatives

The synthesis of derivatives from the 4-hydroxycoumarin (B602359) core is a key area of research, as substitutions at various positions can significantly influence the molecule's properties. sciepub.comscispace.com The nucleus is highly susceptible to electrophilic substitution, making it a versatile platform for creating new compounds. scispace.com

The C-3 position, adjacent to the hydroxyl group, and the aromatic benzene (B151609) ring are primary sites for chemical modification. The reactivity of the 4-hydroxycoumarin system allows for the introduction of a wide array of functional groups.

The C-3 position is frequently targeted for substitution. For instance, C-allylation is a key strategy for forming new carbon-carbon bonds at this position. arabjchem.org This can be achieved through methods like the Claisen rearrangement of 4-allyloxy derivatives. nih.gov Furthermore, the introduction of aryl groups at C-3 has been shown to be crucial for modulating the molecule's antioxidant activity. researchgate.net Studies have shown that substituting the C-3 position with groups like phenyl, benzyl (B1604629), or phenoxy can lead to compounds with specific inhibitory properties. scispace.com

The targeted introduction of specific functional groups such as hydroxyl, alkyl, and halogens allows for the fine-tuning of the coumarin's chemical and physical properties.

| Substituent Type | Description of Modification | Relevant Research Context | Citations |

|---|---|---|---|

| Hydroxyl (-OH) | Hydroxylation can occur on the aromatic ring. For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) can be prepared via Pechmann condensation. | Synthesis of poly-hydroxylated derivatives for studying structure-activity relationships. | semanticscholar.org |

| Alkyl (-R) | Alkylation, such as C3-allylation or the introduction of secondary benzyl alcohols, is a common strategy. The methyl group at C-5 is a defining feature of the parent compound. | Creation of derivatives like the anticoagulant coumatetralyl. | arabjchem.org |

| Halogen (-X) | Halogenation, such as bromination, can be directed by other substituents on the aromatic ring. Halogens can also be introduced on side chains, such as in 3-(halomethyl)coumarins. | Synthesis of reactive intermediates for further functionalization. | scispace.comcore.ac.uk |

Bioconjugates and Glycosylated Forms of this compound

Bioconjugation, particularly glycosylation, transforms the coumarin (B35378) scaffold into derivatives with altered solubility and biological interactions. Glycosylated coumarins are found in nature and can also be synthesized for various research applications. hep.com.cnnih.gov

Gerberinside is the most prominent natural glycoside of this compound. It is the 4-O-β-D-glucopyranoside form of the parent compound. naturalproducts.netknapsackfamily.com This compound has been isolated from several plant species, most notably from the genus Gerbera, including Gerbera anandria and Gerbera jamesonii. nih.govresearchgate.net Research indicates that Gerberinside, along with other polyketide-derived molecules, is produced in significant amounts in gerbera tissues and is considered a potential defense compound. nih.govnih.gov It has been identified as a biomarker associated with resistance to powdery mildew in Gerbera hybrida. nih.gov

| Property | Value / Information | Citations |

|---|---|---|

| Systematic Name | This compound 4-O-beta-D-glucopyranoside | naturalproducts.net |

| Chemical Formula | C₁₆H₁₈O₈ | naturalproducts.netknapsackfamily.com |

| Molar Mass | 338.31 g/mol | knapsackfamily.com |

| CAS Number | 76474-54-9 | naturalproducts.netknapsackfamily.com |

| Natural Sources | Gerbera anandria, Gerbera jamesonii, Gerbera hybrida | nih.govresearchgate.netnih.gov |

| Research Significance | Identified as a biomarker for powdery mildew resistance in gerbera plants. | nih.gov |

Hybrid Structures and Fused Ring Systems Incorporating this compound Moiety

Fusing the this compound core with other heterocyclic rings generates novel hybrid structures with expanded and often unique chemical properties. mdpi.com The incorporation of another heterocyclic moiety can enrich the characteristics of the parent structure. mdpi.com

Research has led to the synthesis of various fused systems. For example, furo[3,2-c]coumarins can be formed through the cyclization of 3-allyl-4-hydroxycoumarin derivatives. nih.gov One postulated biogenetic pathway suggests that natural furocoumarins could arise from the prenylation of 5-methyl-4-hydroxycoumarin at the C-3 position, followed by epoxidation and cyclization. nih.gov Other fused systems include pyranocoumarins, which can be synthesized through reactions involving 4-hydroxycoumarins and various reagents under thermal or microwave-promoted conditions. rsc.org The synthesis of more complex fused pyridocoumarins and coumarin-pyrimidine hybrids has also been reported, often involving multi-component reactions starting from hydroxycoumarin derivatives. nih.govnih.gov

| Fused/Hybrid System | Synthetic Approach / Context | Citations |

|---|---|---|

| Furo[3,2-c]coumarins | Synthesized via oxidative cyclization of 3-allyl-4-hydroxycoumarins or through a postulated biogenetic path from 5-methyl-4-hydroxycoumarin. | nih.gov |

| Pyranocoumarins | Constructed from 4-hydroxycoumarins using methods like Mitsunobu etherification or reactions with chalcones and aldehydes. | rsc.org |

| Pyridocoumarins | Synthesized from hydroxycoumarins through multi-component reactions (MCRs). | nih.gov |

| Coumarin-Pyrimidine Hybrids | Synthesized via condensation reaction of α,β-unsaturated ketones derived from 6-acetyl-5-hydroxy-4-methylcoumarin. | nih.gov |

| Coumarin-Fused Imidazoles | Synthesized through the condensation of 3,4-diaminocoumarin with various reagents. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 5 Methylcoumarin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it has been instrumental in confirming the structure of 4-hydroxy-5-methylcoumarin and its derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's atomic connectivity can be constructed.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound derivatives displays characteristic signals that can be assigned to specific protons within the molecule. For instance, the proton at the C-3 position of the coumarin (B35378) ring typically appears as a singlet in the range of δ 5.99-6.92 ppm. pmf.unsa.ba The methyl protons at the C-4 position also produce a singlet, generally found between δ 2.15-2.46 ppm. pmf.unsa.ba The aromatic protons on the benzenoid part of the coumarin skeleton resonate in the region of δ 6.57-7.65 ppm. pmf.unsa.ba In a study of 5-methylcoumarin-4-β-glucoside, the H-3 proton was observed as a singlet at δ 6.0 ppm, and the methyl protons at C-9 (equivalent to the 5-methyl group) showed a singlet at δ 2.71 ppm. nih.gov The aromatic protons H-6, H-7, and H-8 were assigned to a doublet at δ 7.16 ppm (J = 7.6 Hz), a triplet at δ 7.51 ppm (J = 7.8 Hz), and a doublet at δ 7.24 ppm (J = 8.4 Hz), respectively. nih.gov

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For 4-methylcoumarin (B1582148) derivatives, the carbonyl carbon (C-2) typically resonates in the downfield region of δ 161.39-162.76 ppm. pmf.unsa.ba The C-3 and C-4 carbons show signals around δ 111.24-115.54 ppm and δ 152.23-154.62 ppm, respectively. pmf.unsa.ba The carbons of the benzenoid ring (C-4a, C-5, C-6, C-7, C-8, and C-8a) exhibit a range of chemical shifts depending on their substitution. pmf.unsa.ba For 5-methylcoumarin-4-β-glucoside, the key carbon signals were assigned as follows: C-2 at δ 161.2 ppm, C-3 at δ 92.9 ppm, C-4 at δ 166.5 ppm, C-5 at δ 137.0 ppm, and the methyl carbon at δ 23.0 ppm. nih.gov

Detailed NMR data for a representative this compound derivative are presented in the table below.

¹H and ¹³C NMR Spectroscopic Data for 5-methylcoumarin-4-β-glucoside in DMSO-d6

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 2 | 161.2 | - |

| 3 | 92.9 | 6.0, s |

| 4 | 166.5 | - |

| 4a | 113.7 | - |

| 5 | 137.0 | - |

| 6 | 127.7 | 7.16, d (7.6) |

| 7 | 131.9 | 7.51, t (7.8) |

| 8 | 114.8 | 7.24, d (8.4) |

| 8a | 154.2 | - |

| 9 (CH₃) | 23.0 | 2.71, s |

Data sourced from a study on 5-methylcoumarin-4-β-glucoside. nih.gov

Mass Spectrometry (MS, FAB-MS, HR-FAB-MS, LC/MS/MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods, such as Fast Atom Bombardment (FAB-MS), High-Resolution Fast Atom Bombardment (HR-FAB-MS), and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC/MS/MS), have been employed to characterize this compound and its derivatives. mdpi.com

These techniques provide a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the confirmation of the molecular formula. For example, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula of a related compound, which showed a [M+H]⁺ ion that confirmed its elemental composition. rsc.org Similarly, HR-FAB-MS has been used to establish the molecular formula of coumarin derivatives. jst.go.jp The fragmentation patterns observed in the mass spectra can also offer valuable structural information. For instance, the EI-MS of a related compound showed a prominent fragment ion corresponding to the loss of a water molecule. jst.go.jp

Mass Spectrometry Techniques for Coumarin Analysis

| Technique | Application | Reference |

|---|---|---|

| EI-MS | Electron Ionization Mass Spectrometry for fragmentation analysis. | jst.go.jp |

| FAB-MS | Fast Atom Bombardment Mass Spectrometry for molecular weight determination. | mdpi.com |

| HR-FAB-MS | High-Resolution Fast Atom Bombardment Mass Spectrometry for precise mass measurement and formula determination. | mdpi.comjst.go.jp |

| LC/MS/MS | Liquid Chromatography-Tandem Mass Spectrometry for separation and structural analysis of complex mixtures. | mdpi.comjst.go.jp |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry for accurate mass determination. | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands that correspond to specific vibrational modes of the bonds within the molecule.

The most prominent features in the IR spectrum include:

O-H Stretching: A broad absorption band in the region of 3600–3200 cm⁻¹ is indicative of the hydroxyl (-OH) group. aip.org

C=O Stretching: A strong, sharp peak corresponding to the carbonyl group (C=O) of the lactone ring is typically observed between 1720 and 1688 cm⁻¹. pmf.unsa.baaip.org

C=C Stretching: Absorptions due to the carbon-carbon double bonds (C=C) of the aromatic ring and the pyrone ring are found in the 1620–1480 cm⁻¹ region. pmf.unsa.baaip.org

C-O Stretching: The stretching vibration of the C-O bond in the lactone ring gives rise to a signal in the 1331–1225 cm⁻¹ range. aip.org

These characteristic absorption frequencies provide clear evidence for the presence of the key functional groups that define the coumarin scaffold.

Characteristic IR Absorption Frequencies for 4-Methylcoumarin Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl (-OH) | 3600 - 3200 | aip.org |

| Carbonyl (C=O) | 1720 - 1688 | pmf.unsa.baaip.org |

| Alkene (C=C) | 1620 - 1480 | pmf.unsa.baaip.org |

| C-O Stretching | 1331 - 1225 | aip.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Studies on related 4-hydroxycoumarin (B602359) derivatives have revealed that the coumarin ring system is generally planar. aip.org For instance, in the crystal structure of 3-methoxycarbonyl-4-hydroxy coumarin, the molecule adopts a structure consistent with the 4-hydroxy-2H-chromen-2-one tautomer, with a distinct double bond character between C(8)-C(9) (equivalent to C4a-C8a in standard numbering). mdpi.com The packing of these molecules in the crystal lattice is often stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking. aip.orgmdpi.com This detailed structural information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Crystallographic Data for a 4-Hydroxycoumarin Derivative (3-methoxycarbonyl-4-hydroxy coumarin)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 7.942(6) | mdpi.com |

| b (Å) | 21.945(15) | mdpi.com |

| c (Å) | 5.629(4) | mdpi.com |

| β (°) | 90.097(10) | mdpi.com |

Data for a related 4-hydroxycoumarin derivative. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides insights into the electronic structure and photophysical properties of this compound.

The UV absorption spectra of this compound and its derivatives typically show characteristic absorption bands. The introduction of hydroxyl or alkyloxy groups at positions 5 and 7 generally leads to a red shift (bathochromic shift) in the maximum absorption wavelength compared to the parent 4-methylcoumarin. thaiscience.info This is attributed to the extension of the conjugated system through resonance effects. thaiscience.info

The fluorescence emission of coumarin derivatives is also a key characteristic. For example, 7-hydroxy-4-methylcoumarin exhibits fluorescence that is sensitive to the pH of the solution. nih.gov In neutral to slightly acidic solutions, the emission is centered around 385 nm, while in basic environments, a bathochromic shift to about 455 nm is observed due to the formation of the anionic species. nih.gov The fluorescence quantum yield of coumarins can be influenced by substituents and the solvent environment. scispace.com

UV-Vis Absorption and Emission Data for Related Coumarins

| Compound | Solvent/Condition | λ_abs (nm) | λ_em (nm) | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Neutral/Slightly Acidic | 323 | 385 | nih.govsemanticscholar.org |

| 7-Hydroxy-4-methylcoumarin | Basic | - | 455 | nih.gov |

| 6,7-Dihydroxycoumarin (Esculetin) | Water | 298, 345 | 467 | nih.gov |

The photophysical properties of coumarins, including this compound, can be influenced by environmental factors such as solvent polarity and the potential for aggregation or dimerization. Upon irradiation with UV light, coumarin derivatives can undergo photodimerization to form cyclobutane (B1203170) dimers. google.com This process can affect the observed absorption and emission spectra.

The fluorescence of coumarins is also known to be sensitive to the polarity of the solvent. mdpi.com This solvatochromism makes them useful as fluorescent probes to study the microenvironment of systems like cyclodextrins. mdpi.com The fluorescence of some coumarins is enhanced and blue-shifted upon inclusion in the less polar cavity of β-cyclodextrin compared to bulk water. mdpi.com Studies on coumarin aggregation have shown that H-aggregates can form in aqueous solutions, leading to blue-shifted emission spectra compared to the monomeric form. acs.org These environmental effects are crucial considerations when interpreting the photophysical data of this compound.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 5 Methylcoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure and Tautomerism

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-hydroxycoumarins, DFT calculations are crucial for understanding their stability, reactivity, and spectroscopic properties.

Research on related hydroxycoumarin derivatives demonstrates that the molecular structure can be optimized using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)). mdpi.comresearchgate.netresearchgate.net These calculations provide insights into geometric parameters like bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net

A key aspect of 4-hydroxycoumarins is their ability to exist in different tautomeric forms. mdpi.comsciepub.com DFT calculations are used to determine the relative energies and stability of these tautomers. For the general 4-hydroxycoumarin (B602359) scaffold, at least three major tautomeric forms can be considered: the 4-hydroxy-2H-chromen-2-one form, the 2-hydroxy-4H-chromen-4-one form, and a diketo form. mdpi.comsciepub.com Theoretical calculations consistently predict the 4-hydroxy-2H-chromen-2-one tautomer to be the most stable form. mdpi.com

DFT also elucidates the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov For a series of Mannich bases derived from 7-hydroxy-4-methylcoumarin, DFT calculations at the PBE0/aug-cc-pVTZ level of theory showed that the HOMO-LUMO energy gaps were influenced by the substituents, which in turn could be correlated with the compounds' biological activity and photophysical properties. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg, eV) |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | -6.89 | -1.73 | 5.16 |

| 6,7-dihydroxy-4-methylcoumarin | -6.51 | -1.78 | 4.73 |

| Mannich Derivative 5a | -6.49 | -1.42 | 5.07 |

| Mannich Derivative 5d | -6.19 | -1.50 | 4.69 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 4-hydroxy-5-methylcoumarin, might interact with a biological target, typically a protein or enzyme.

Docking studies on coumarin (B35378) derivatives have identified key interactions that govern their binding affinity and biological activity. These interactions commonly include hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov For instance, computational target fishing and molecular docking for 5-methylcoumarin-4β-glucoside, a closely related compound, identified carbonic anhydrases (CA), specifically CA2 and CA12, as likely molecular targets. bibliomed.org The docking simulations revealed interactions with active site residues of these enzymes. bibliomed.org

In another study, derivatives of 4-hydroxycoumarin were docked into the active site of receptor tyrosine kinases (RTKs) to investigate their potential as anticancer agents. nih.gov The analysis showed that the molecules formed several noncovalent interactions, including hydrogen bonds and π-alkyl interactions, with the target protein. nih.gov Similarly, docking simulations of 4-hydroxycoumarin-neurotransmitter derivatives with human carbonic anhydrase IX (hCA-IX), a prognostic factor in several cancers, helped to explain their selective cytotoxicity towards colorectal carcinoma cells. mdpi.com The calculated binding energies from these simulations often correlate well with experimentally determined biological activity. mdpi.com

| Coumarin Derivative | Protein Target | Key Interactions Observed | Potential Application |

|---|---|---|---|

| 5-methylcoumarin-4β-glucoside | Carbonic Anhydrase 2 & 12 | Hydrogen bonds, hydrophobic interactions bibliomed.org | Anticancer, anti-glaucoma bibliomed.org |

| 4-hydroxycoumarin-dopamine | Carbonic Anhydrase IX | Not specified | Anticancer (colorectal carcinoma) mdpi.com |

| Palladium(II) complexes of 4-hydroxycoumarin derivatives | Receptor Tyrosine Kinase (RTK) | Hydrogen bonds, alkyl-π, π-π interactions nih.gov | Anticancer nih.gov |

| Coumarin-pyrimidine hybrids | α-amylase, α-glucosidase | Not specified | Antidiabetic nih.gov |

Quantum Chemical Modeling of Excited State Properties

Quantum chemical methods are essential for modeling the behavior of molecules in their electronic excited states, which governs their photophysical properties such as absorption and fluorescence. Time-dependent density functional theory (TD-DFT) is a common method for these investigations. nih.govacs.org

Theoretical studies on the closely related 7-hydroxy-4-methylcoumarin (7H4MC) provide a framework for understanding the excited state properties of this compound. nih.govacs.org Calculations using TD-DFT and other methods like RI-CC2 have been performed to determine vertical and adiabatic excitation energies and emission properties. nih.govacs.org These studies explore how different molecular forms (e.g., enol, keto, protonated, deprotonated) behave upon excitation. nih.govacs.org

The solvent environment plays a critical role in the photophysical properties of hydroxycoumarins. nih.govresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of solvents on absorption and fluorescence spectra. nih.govacs.org Calculations have shown that for 7H4MC in aqueous solution, the π → π* transition has the lowest energy for both excitation and fluorescence. nih.govacs.org The models can accurately predict shifts in emission wavelengths depending on solvent polarity, and these predictions often align well with experimental results. nih.govacs.org Furthermore, these calculations can reveal changes in dipole moment and electron density upon excitation, which correlate with the observed solvent effects. nih.govacs.org Theoretical modeling also suggests the energetic possibility of excited-state intramolecular proton transfer (ESIPT) from the enol to the keto tautomer, a process that can lead to unique fluorescence characteristics. nih.govacs.org

Cheminformatics and Predictive Modeling for Structure-Activity Relationships

Cheminformatics and predictive modeling involve the use of computational methods to establish relationships between the chemical structure of a compound and its biological activity. These structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are valuable for predicting the activity of new compounds and optimizing lead molecules.

For various series of coumarin derivatives, SAR and QSAR studies have been developed to understand the structural requirements for specific biological activities. For example, a SAR study on 4-methylcoumarins identified key features for neuroprotective and antioxidant effects. uniroma1.it It was found that compounds with ortho-dihydroxy or ortho-diacetoxy groups on the benzenoid ring possessed significant neuroprotective activity, while substitutions with methoxy (B1213986) or amino groups, or having hydroxyl groups in a meta position, eliminated this protective effect. uniroma1.it

In another study, QSAR models were developed for 3- and 4-substituted 7-hydroxycoumarins as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). longdom.org The statistically significant 2D-QSAR model revealed that the presence of chloro or fluoro substituents and bulky electron-withdrawing groups at specific positions on the coumarin ring would enhance the inhibitory activity. longdom.org Similarly, SAR studies on coumarin derivatives for antifungal activity showed that O-substitutions, particularly with short aliphatic chains or electron-withdrawing groups like nitro or acetate (B1210297), were essential for activity. mdpi.com These findings were further supported by DFT calculations of the LUMO density, linking electronic structure to biological function. mdpi.com

Protein Modeling and Site-Directed Mutagenesis in Biosynthesis Studies

Understanding the biosynthesis of natural products like this compound involves identifying the enzymes responsible and elucidating their mechanisms. Computational protein modeling, combined with experimental techniques like site-directed mutagenesis, is a powerful approach to achieve this.

The biosynthesis of this compound (HMC) in the plant Gerbera hybrida has been shown to involve two specific type III polyketide synthases, G2PS2 and G2PS3. nih.gov These enzymes are chalcone (B49325) synthase-like but have altered starter substrate specificity. nih.gov

To understand the structural basis for the specific function of these enzymes, protein modeling was employed. nih.gov By creating a three-dimensional model of the G2PS2 and G2PS3 proteins, researchers could identify key amino acid residues in the active site that are likely critical for their pentaketide (B10854585) synthase activity, which is required for HMC synthesis. nih.gov This computational modeling guided site-directed mutagenesis experiments, where specific amino acid residues were intentionally changed. The study identified residues I203 and T344 as being critical for the specific activity of G2PS2 and G2PS3. nih.gov Altering these residues experimentally confirmed their importance in the biosynthesis of the this compound precursor. nih.gov This integrated computational and experimental approach provides a detailed molecular understanding of how this rare coumarin is produced in nature. nih.gov

Structure Activity Relationship Sar Studies of 4 Hydroxy 5 Methylcoumarin Derivatives

Correlation Between Electronic and Steric Properties and Biological Response

The biological response of 4-hydroxycoumarin (B602359) derivatives is intricately linked to their electronic and steric properties. The presence of electron-donating or electron-withdrawing groups can significantly alter the electron distribution within the molecule, affecting its ability to interact with biological targets. Similarly, the size and shape (steric properties) of substituents can influence binding affinity and selectivity.

For instance, in the context of antioxidant activity, the introduction of electron-donating groups such as hydroxyl or methoxy (B1213986) on the phenyl ring of 3-aryl-4-hydroxycoumarin derivatives has been shown to decrease the bond dissociation enthalpy of the 4-OH group, resulting in better antioxidant activity researchgate.net. Conversely, the presence of bulky substituents at the C3 position can introduce steric hindrance, which may decrease activity researchgate.net.

Rational Design Principles for Enhanced Bioactivity

The rational design of more potent 4-hydroxy-5-methylcoumarin derivatives can be guided by the SAR principles derived from existing coumarin (B35378) research. Key strategies for enhancing bioactivity include:

Molecular Hybridization : Combining the 4-hydroxycoumarin scaffold with other known pharmacophores is a promising approach to develop novel compounds with enhanced or dual activities. This strategy has been successfully employed to create coumarin hybrids with anticancer, antimicrobial, and antidiabetic properties nih.gov.

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, the hydroxyl group at the C4 position is crucial for the anticoagulant activity of warfarin-like compounds, and its replacement would likely alter this specific activity but could enhance others tandfonline.com.

Introduction of Specific Functional Groups : The targeted introduction of functional groups known to interact with specific biological targets can enhance the potency and selectivity of the parent compound. For example, the incorporation of moieties capable of forming hydrogen bonds or undergoing specific electronic interactions can be a key design element nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the design of more potent analogues.

Several QSAR studies have been conducted on 4-hydroxycoumarin derivatives, demonstrating the utility of this approach. For example, a QSAR analysis of biscoumarins as potential HIV-1 integrase inhibitors revealed that the inhibitory activity was highly correlated with the electronic (LUMO energy) and lipophilic (logP) properties of the substituents. This suggests that both the electronic nature and the hydrophobicity of the molecule are critical for its anti-HIV activity.

Data Set Collection : A series of this compound analogues with experimentally determined biological activities is required.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power and robustness of the QSAR model are rigorously validated using internal and external validation techniques.

The development of a robust QSAR model for this compound derivatives would be a valuable asset in the rational design of new therapeutic agents based on this scaffold.

Emerging Research Directions and Future Perspectives for 4 Hydroxy 5 Methylcoumarin

Exploration of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives from 4-hydroxycoumarin (B602359), the parent structure of 4-hydroxy-5-methylcoumarin, is a burgeoning area of research. These novel methodologies aim to create a diverse library of compounds with enhanced biological activities. Various strategies have been developed, including alkylation, condensation, and cyclization reactions, to modify the core coumarin (B35378) structure.

One notable approach involves the Vilsmeier-Haack reaction, which has been successfully used for the formylation of 4-hydroxycoumarin to produce 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehydes. These derivatives serve as valuable intermediates for synthesizing more complex heterocyclic systems. Another key strategy is the propargylation of the 3-position of 4-hydroxycoumarin, which can be achieved using various catalysts such as (C₆F₅)₃B, Yb(OTf)₃, FeCl₃, and iodine in nitromethane, leading to the formation of 3-propargyl-4-hydroxycoumarins.

The synthesis of pyrano[3-2c]coumarin frameworks has been accomplished through microwave-assisted intramolecular domino Knoevenagel-hetero-Diels-Alder reactions, offering a rapid and efficient route to this important scaffold found in many natural products. nih.gov Additionally, condensation reactions of 4-hydroxycoumarin with unsaturated ketones or substituted aromatic aldehydes have yielded warfarin-type compounds with significant anticoagulant effects. nih.gov The development of one-pot synthesis methods, such as the reaction of 4-hydroxycoumarin with benzylic alcohols in the presence of a catalytic amount of FeCl₃·6H₂O, has streamlined the production of pharmaceutically relevant molecules like phenprocoumon.

Furthermore, researchers have explored the use of solid acid catalysts like Amberlite IR-120 for the alkylation of 4-hydroxycoumarin with secondary benzyl (B1604629) alcohols, leading to the synthesis of rodenticides such as coumatetralyl. The reaction of 4-hydroxycoumarins with activated aziridines has also been shown to produce a series of ring-opened products with potential antibacterial properties. nih.gov

| Reaction Type | Reagents and Conditions | Resulting Derivative | Significance |

|---|---|---|---|

| Formylation | Dimethyl formamide, Phosphorous oxychloride, Reflux | 4-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehydes | Intermediate for complex heterocycles |

| Propargylation | Propargylic alcohol with catalysts like (C₆F₅)₃B, Yb(OTf)₃, FeCl₃ | 3-Propargyl-4-hydroxycoumarins | Building blocks for further derivatization |

| Domino Reaction | Microwave irradiation, Ethanol | Pyrano[3-2c]coumarins | Rapid access to natural product scaffolds nih.gov |

| Condensation | Unsaturated ketones or aromatic aldehydes | Warfarin-type compounds | Anticoagulant activity nih.gov |

| One-Pot Synthesis | Benzylic alcohols, FeCl₃·6H₂O | Phenprocoumon | Efficient synthesis of pharmaceuticals |

| Alkylation | Secondary benzyl alcohols, Amberlite IR-120 | Coumatetralyl | Synthesis of rodenticides |

| Ring Opening | Activated aziridines | Ring-opened derivatives | Potential antibacterial agents nih.gov |

Advanced Mechanistic Studies on Cellular and Molecular Targets

Recent investigations into the biological activities of this compound and its analogs have begun to elucidate their mechanisms of action at the cellular and molecular levels. A significant area of focus is their impact on melanogenesis. For instance, 5,7-dihydroxy-4-methylcoumarin (B191047) has been shown to enhance melanin (B1238610) production in B16F10 melanoma cells. mdpi.com This effect is attributed to the upregulation of key melanogenesis-related proteins, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), as well as the microphthalmia-associated transcription factor (MITF). mdpi.com

The modulation of critical signaling pathways is central to these effects. Studies have revealed that these coumarin derivatives can activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the Glycogen Synthase Kinase 3β (GSK3β)/β-catenin signaling cascade, both of which are pivotal in stimulating MITF expression and subsequent melanogenesis. mdpi.com Conversely, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which can negatively regulate melanogenesis, has been observed to be downregulated by these compounds. mdpi.com

Beyond melanogenesis, derivatives of this compound are being explored for their anticancer and antidiabetic potential. nih.gov The cytotoxic effects of some 4-methylcoumarin (B1582148) derivatives have been demonstrated against various cancer cell lines, including human pancreatic (CFPAC), cervical (HeLa), chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7) cells. ekb.egresearchgate.net The proposed mechanisms for their anticancer activity include the induction of apoptosis. ekb.eg In the context of diabetes, certain coumarin-pyrimidine hybrid compounds derived from 6-acetyl-5-hydroxy-4-methylcoumarin have exhibited significant inhibitory activity against α-amylase and α-glucosidase, suggesting a potential role in managing blood glucose levels. nih.gov

| Biological Activity | Molecular Target/Pathway | Observed Effect | Potential Application |

|---|---|---|---|

| Melanogenesis | TYR, TRP-1, TRP-2, MITF | Upregulation of expression | Treatment of hypopigmentation disorders mdpi.com |

| Melanogenesis | PKA/CREB Pathway | Activation | Stimulation of melanin synthesis mdpi.com |

| Melanogenesis | GSK3β/β-catenin Pathway | Activation | Enhancement of MITF expression mdpi.com |

| Melanogenesis | PI3K/Akt Pathway | Downregulation | Promotion of melanogenesis mdpi.com |

| Anticancer | Apoptosis Induction | Cytotoxicity in cancer cell lines | Chemotherapeutic agents ekb.eg |

| Antidiabetic | α-amylase, α-glucosidase | Enzyme inhibition | Management of hyperglycemia nih.gov |

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational and experimental methods is revolutionizing the design and discovery of new drugs based on the this compound scaffold. jddhs.comresearchgate.netjddhs.com Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are being employed to predict the biological activities and mechanisms of action of novel coumarin derivatives, thereby guiding their synthesis and experimental evaluation. jddhs.comresearchgate.netjddhs.comopenmedicinalchemistryjournal.com

Molecular docking studies, for example, have been used to investigate the binding interactions of coumarin-pyrimidine hybrids with enzymes like α-amylase and α-glucosidase, providing insights into their antidiabetic activity. nih.gov These computational predictions are then validated through in vitro enzyme inhibition assays. Similarly, QSAR models have been developed to correlate the structural features of coumarin derivatives with their antifungal activity, enabling the design of more potent antimicrobial agents. nih.gov

MD simulations offer a dynamic view of the interactions between coumarin derivatives and their biological targets, helping to elucidate the stability of ligand-receptor complexes and the key molecular interactions that contribute to their inhibitory potential. nih.gov This information is invaluable for the optimization of lead compounds. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are being used to assess the drug-like properties of newly designed compounds at an early stage, reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov

This integrated approach, which combines the predictive power of computational tools with the empirical validation of experimental methods, accelerates the identification of promising drug candidates and facilitates a more rational and efficient drug design process. jddhs.comresearchgate.netjddhs.com

| Computational Technique | Application in Coumarin Research | Experimental Validation |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities with therapeutic targets (e.g., enzymes) nih.govopenmedicinalchemistryjournal.com | In vitro enzyme assays nih.gov |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity (e.g., antifungal) nih.gov | Antifungal bioassays nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the stability and dynamics of ligand-receptor complexes nih.gov | Biophysical characterization of binding |

| ADMET Prediction | Assessing pharmacokinetic and toxicity profiles of new derivatives nih.gov | In vitro and in vivo pharmacokinetic studies |

Investigation of this compound in Biotechnological Applications

The unique properties of this compound and its derivatives are being explored for a range of biotechnological applications. One of the most promising areas is in the development of functional cosmetics. The ability of certain derivatives, such as 5,7-dihydroxy-4-methylcoumarin, to stimulate melanogenesis makes them attractive candidates for use in treatments for hypopigmentation disorders like vitiligo. mdpi.com Furthermore, their low potential for skin irritation enhances their suitability for topical applications. mdpi.com

In the field of medicinal chemistry, coumarins are recognized as "privileged scaffolds" due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. nih.gov This has led to their investigation as precursors for the synthesis of novel therapeutic agents. For instance, the development of coumarin-Schiff base conjugates and their metal complexes has opened up new avenues for creating potent antimicrobial and anticancer drugs. ekb.egnih.gov

The fluorescent properties of some coumarin derivatives also make them valuable tools in biotechnology. They can be used as fluorescent probes and dyes for imaging and sensing applications in biological systems. The versatility of the coumarin core allows for chemical modifications to tune their photophysical properties for specific applications.

Role in Plant Defense Mechanisms and Ecological Interactions

In the natural world, this compound plays a role in the defense mechanisms of certain plants. It is produced by some species, such as Gerbera hybrida, where it is believed to contribute to the plant's resistance against herbivores and pathogens. nih.gov The biosynthesis of this compound in Gerbera hybrida involves two polyketide synthases, G2PS2 and G2PS3, highlighting a specialized metabolic pathway for its production. nih.gov

Coumarins, as a class of secondary metabolites, are known to be involved in a variety of plant defense responses. journalijecc.com They can act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. Their antifungal and antibacterial properties can help to protect plants from a wide range of microbial diseases. nih.govjournalijecc.com

The ecological interactions mediated by this compound and other coumarins are complex. They can influence the behavior of insects, acting as feeding deterrents or attractants depending on the specific compound and insect species. Increasing the content of certain flavonoids and phenylpropanoids, the broader class to which coumarins belong, in plants can reduce insect populations that cause damage and spread viruses. journalijecc.com The study of these interactions is crucial for understanding the chemical ecology of plant-herbivore and plant-pathogen relationships and may offer insights for the development of novel, environmentally friendly crop protection strategies.

Conclusion

Synthesis of Key Research Findings on 4-Hydroxy-5-methylcoumarin

Key research findings reveal that this compound is a rare coumarin (B35378) naturally occurring in plants such as Gerbera hybrida. nih.gov Its biosynthesis is notable as it proceeds through the acetate-malonate pathway, utilizing polyketide synthases, which distinguishes it from the majority of coumarins. nih.gov This biosynthetic route involves the precursor 4,7-dihydroxy-5-methylcoumarin (B8622344). researchgate.net Chemically, it can be synthesized via alkali hydrolysis of the natural glucoside found in Vernonia glaberrima. researchgate.net The compound belongs to the 4-hydroxycoumarin (B602359) class, which is recognized for a spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties, although research specifically targeting the 5-methyl derivative is more limited. rsdjournal.orgnih.govscispace.com

Future Prospects for Academic Research on this compound

Future academic research has several promising avenues. A primary focus should be the identification and characterization of the reductase enzyme in Gerbera hybrida to fully map the biosynthetic pathway. This could enable biotechnological production of the compound. There is a clear need for focused studies on the antioxidant, antimicrobial, and anticancer activities of pure this compound to establish its specific efficacy compared to other derivatives. Furthermore, its role as a synthetic precursor could be explored more deeply, using its unique 5-methyl scaffold to generate novel derivatives for pharmacological evaluation. Investigating its potential neuroprotective activities, as suggested by related compounds, could also be a valuable line of inquiry. helsinki.fi

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Hydroxy-5-methylcoumarin via alkaline hydrolysis?

The highest yield (17%) is achieved using 1M NaOH, 90°C, and a 1-hour reaction time. This was determined via a Box-Behnken experimental design and validated through Response Surface Methodology. The model’s accuracy was confirmed by matching predicted and experimental yields .

Q. Which analytical techniques are used to confirm the structural identity of this compound?

Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are standard methods. FTIR identifies functional groups (e.g., hydroxyl and carbonyl), while NMR elucidates the aromatic and substituent patterns .

Q. What plant sources provide viable precursors for this compound synthesis?

Vernonia glaberrima leaves are a primary source of 5-methylcoumarin-4β-glucoside, the precursor for hydrolysis. Gerbera hybrida also produces this compound biosynthetically via type III polyketide synthases (PKS) .

Q. What solvents and reagents are critical for alkaline hydrolysis of 5-methylcoumarin-4β-glucoside?

Sodium hydroxide (1M), methanol, chloroform, and ethyl acetate are used for extraction and hydrolysis. Analytical-grade reagents (e.g., Sigma-Aldrich) ensure purity and reproducibility .

Advanced Research Questions

Q. How do reaction variables statistically influence the yield of this compound?

ANOVA analysis reveals temperature and NaOH concentration are statistically significant (p < 0.05), while reaction time is not. Two-way interactions (e.g., temperature-concentration) are insignificant except for temperature-NaOH (p < 0.05). The model’s high R² (90.62%) indicates robust empirical relationships .

Q. How can researchers resolve contradictions in reaction time effects under varying temperatures?

At 60–72°C, prolonged time (>1 hour) reduces yield due to equilibrium reversion. At 72–90°C, extended time increases yield by favoring forward hydrolysis kinetics. This temperature-dependent behavior necessitates tailored optimization for industrial scalability .

Q. What methodologies validate the accuracy of optimization models for hydrolysis reactions?

Predicted yields (e.g., 17%) are validated experimentally under identical conditions. A desirability function score of 1.0 confirms model reliability. Discrepancies between predicted and observed results signal model limitations, such as unaccounted side reactions .

Q. How does biosynthesis of this compound in Gerbera hybrida compare to chemical synthesis?

Biosynthesis employs type III PKS enzymes (e.g., 2-pyrone synthase) to catalyze polyketide chain elongation, whereas chemical synthesis uses alkaline hydrolysis of glucosides. Biosynthetic routes offer stereochemical precision but lower yields (≤14%) compared to optimized hydrolysis (17%) .

Q. What is the mechanistic role of type III PKS enzymes in this compound biosynthesis?

These enzymes, homologous to chalcone synthase, catalyze iterative decarboxylation and cyclization of malonyl-CoA derivatives. Their substrate specificity and catalytic efficiency determine the polyketide backbone structure, enabling coumarin diversification .

Q. What are the implications of a high R² value (90.62%) in the hydrolysis optimization model?

A high R² suggests the model explains ~91% of yield variability, making it predictive for scaling. However, significant "lack of fit" (p = 0.014) indicates unmodeled factors (e.g., solvent polarity, stirring rate) may require inclusion for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.